APN-amine APN-amine 4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group. The APN group allows the targeted coupling of thiols in biomolecules, and results in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides.
Brand Name: Vulcanchem
CAS No.: 1539292-61-9
VCID: VC0516151
InChI: InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17)
SMILES: C1=CC(=CC=C1C#CC#N)NC(=O)CCCN
Molecular Formula: C13H13N3O
Molecular Weight: 227.27

APN-amine

CAS No.: 1539292-61-9

Cat. No.: VC0516151

Molecular Formula: C13H13N3O

Molecular Weight: 227.27

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

APN-amine - 1539292-61-9

Specification

CAS No. 1539292-61-9
Molecular Formula C13H13N3O
Molecular Weight 227.27
IUPAC Name 4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide
Standard InChI InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17)
Standard InChI Key RLTVJTXRTMTNBC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#CC#N)NC(=O)CCCN
Appearance Solid powder

Introduction

Chemical Structure and Fundamental Properties

APN-amine (3-(4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)phenyl)propiolonitrile) belongs to the 3-arylpropiolonitrile (APN) family of compounds. This heterobifunctional crosslinker contains an APN moiety with exceptional chemoselectivity for cysteine residues along with an amine functional group that enables versatile conjugation strategies .

Physical and Chemical Properties

The compound exhibits specific characteristics that make it suitable for bioconjugation applications:

PropertyValue/Description
Chemical FormulaC9H6N2 (base structure)
Molecular Weight142.16 g/mol
Physical FormSolid
SolubilitySoluble in DCM, THF, DMF and DMSO
Recommended Storage-20°C
Purity>95% (commercial grade)

The hydrochloride salt form (APN-amine HCl) has the extended chemical formula C12H10N5Cl and a molecular weight of 259.69 g/mol . This salt form improves stability and shelf-life while maintaining the compound's reactivity profile.

Reaction Mechanism and Cysteine Selectivity

The primary advantage of APN-amine lies in its highly selective reaction with cysteine residues in proteins. Unlike traditional thiol-reactive compounds, APN-amine forms exceptionally stable conjugates through a specific mechanism.

Thiol-APN Reaction Mechanism

The APN moiety reacts with thiol groups found in cysteine residues through a thiol-addition reaction. This results in the formation of a stable thioether bond that demonstrates remarkable resistance to hydrolysis and exchange reactions . The reaction proceeds efficiently under mild conditions (pH 6.5-9.0) at room temperature, making it compatible with sensitive biomolecules .

The conjugation follows this general protocol:

  • Dissolve the protein in appropriate buffer (pH 6.5-9.0) at 1-10 mg/mL concentration

  • Add APN-amine solution (1-5 molar equivalents per free cysteine residue)

  • Incubate at room temperature for 2 hours

  • Purify the conjugate using size exclusion chromatography or ultrafiltration if necessary

Comparative Advantages Over Maleimide Chemistry

Traditional maleimide-based conjugation chemistry, while widely used, suffers from significant limitations that APN-amine effectively addresses:

PropertyMaleimide ChemistryAPN-amine Chemistry
Hydrolytic StabilityLimited stability in aqueous mediaSuperior stability in aqueous media
In vivo StabilityUndergoes retro-conjugate additions with endogenous thiolsHighly stable in human plasma and living cells
Reaction SpecificityGood, but can react with other nucleophilesExquisite chemoselectivity for cysteine
pH SensitivityMore sensitive to pH fluctuationsEffective across broader pH range (6.5-9.0)
Conjugate HomogeneityVariableMore consistent due to higher specificity

Studies have demonstrated that thiol-APN reaction products maintain integrity under physiological conditions where thiol-maleimide adducts would undergo exchange reactions with endogenous thiols like glutathione . This significantly improves the pharmacokinetic profile of therapeutic conjugates.

Structural Variants and Derivatives

Several APN-amine derivatives have been developed to expand functionality and application scope:

APN-PEG4-amine.HCl

This variant incorporates a polyethylene glycol (PEG) spacer between the APN reactive group and the amine functionality:

PropertyValue/Description
Chemical FormulaC20H28ClN3O5
Molecular Weight425.91 g/mol
Physical FormOil
SolubilitySoluble in MeOH, DMF and DMSO
Recommended Storage-20°C

The PEG4 spacer provides additional flexibility and hydrophilicity, which can improve the solubility and accessibility of the conjugated molecules .

Applications in Bioconjugation and Drug Development

The exceptional properties of APN-amine have facilitated its application across multiple areas of bioconjugation:

Antibody-Drug Conjugates (ADCs)

APN-amine chemistry addresses critical limitations in ADC development. The enhanced stability of APN-cysteine conjugates prevents premature drug release in circulation, potentially improving the therapeutic window of these targeted therapies . Studies show that conventional thiol-maleimide chemistry suffers from drawbacks that hamper the in vivo application of protein conjugates, including antibody-drug conjugates .

Therapeutic Protein Modification

When conjugating human serum albumin (HSA) to therapeutic proteins, APN-amine chemistry provides superior stability compared to maleimide approaches. This was demonstrated in a study comparing HSA conjugates prepared via maleimide (AgUox-MAL-HSA) versus APN chemistry (AgUox-APN-HSA), with the APN-based conjugates showing significantly improved in vivo stability .

Bioimaging Applications

The reliable conjugation provided by APN-amine makes it suitable for creating stable fluorophore-protein conjugates for bioimaging applications, where premature dissociation would compromise imaging quality and interpretation.

Stability Studies in Biological Systems

A primary advantage of APN-amine is the exceptional stability of its conjugates in biological environments. Research has demonstrated:

  • Superior hydrolytic stability in aqueous buffer systems

  • Resistance to thiol-exchange reactions in human plasma

  • Maintained integrity in cellular environments with high glutathione concentration

These properties make APN-amine particularly valuable for applications requiring extended circulation time or intracellular activity of conjugates.

Protocol Optimization for Specific Applications

Successful application of APN-amine requires consideration of several key parameters:

ParameterRecommendationConsideration
Protein Concentration1-10 mg/mLHigher concentrations may improve conjugation efficiency
Buffer SelectionPBS or similar at pH 6.5-9.0Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol)
Molar Equivalents1-5 per cysteineOptimize based on desired degree of conjugation
Incubation Time2 hours at room temperatureExtended time may improve yield for poorly accessible thiols
PurificationSize exclusion or ultrafiltrationCritical for removing unreacted APN-amine

For complex proteins with multiple cysteine residues, careful optimization of reaction conditions is crucial to achieve the desired conjugation profile.

Recent Research Developments

Recent investigations have focused on expanding the application scope of APN-amine chemistry:

  • Development of cleavable linkers incorporating the APN moiety for controlled release applications

  • Exploration of alternative APN derivatives with modified reactivity profiles

  • Integration of APN chemistry into site-specific protein modification strategies

  • Investigation of APN-amine in nucleic acid conjugation approaches

These research directions promise to further enhance the utility of APN-amine in bioconjugation applications.

Practical Considerations for Laboratory Use

Researchers working with APN-amine should consider these practical aspects:

  • Storage: Maintain at -20°C in a desiccated environment to prevent degradation

  • Dissolution: Prepare fresh stock solutions in organic solvents like DMSO (typically 10-100 mM)

  • Working Solutions: Dilute stock solutions in aqueous buffer immediately before use

  • Compatibility: Verify compatibility with buffer components and additives

  • Safety: Follow standard practices for handling organic compounds and bioconjugation reagents

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